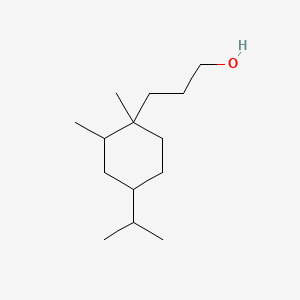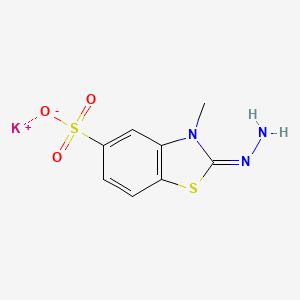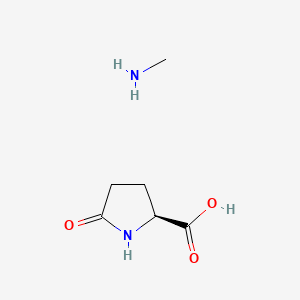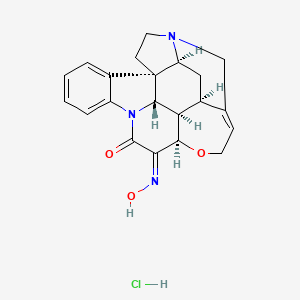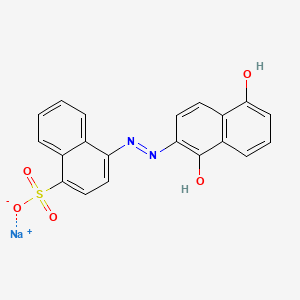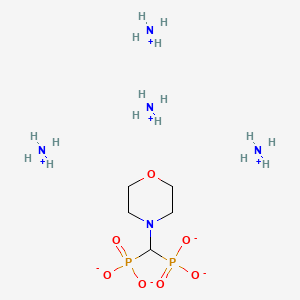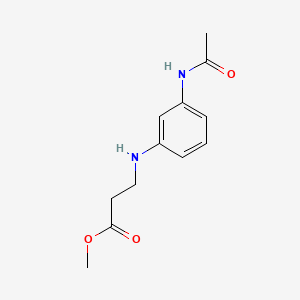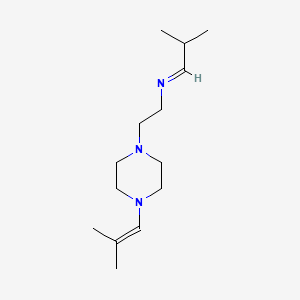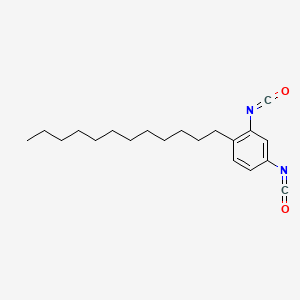
6-Dodecyl-1,3-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecyl-1,3-phenylene diisocyanate is an organic compound with the molecular formula C20H28N2O2 and a molecular weight of 328.44852 g/mol . It is commonly used as a raw material in the production of polyurethane foams, coatings, and adhesives . This compound is characterized by its high reactivity and ability to crosslink with other molecules, making it a valuable component in various industrial applications .
Preparation Methods
6-Dodecyl-1,3-phenylene diisocyanate can be synthesized through several synthetic routes. One common method involves the reaction of 6-dodecyl-1,3-phenylene diamine with phosgene (COCl2) under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of the intermediate products. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6-Dodecyl-1,3-phenylene diisocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.
Addition Reactions: It can react with water, releasing carbon dioxide and forming amines.
Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
6-Dodecyl-1,3-phenylene diisocyanate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Dodecyl-1,3-phenylene diisocyanate involves its high reactivity with nucleophiles such as amines and alcohols. The isocyanate groups (-N=C=O) react with these nucleophiles to form stable urea and carbamate linkages . This reactivity is crucial for its role in polymerization reactions, where it forms crosslinked networks that enhance the mechanical properties of the resulting materials .
Comparison with Similar Compounds
6-Dodecyl-1,3-phenylene diisocyanate can be compared with other similar compounds such as:
1,3-Phenylene diisocyanate: This compound has a similar structure but lacks the dodecyl group, making it less hydrophobic and less suitable for certain applications.
2-Dodecyl-1,3-phenylene diisocyanate: This isomer has the dodecyl group in a different position, which can affect its reactivity and the properties of the resulting polymers.
The uniqueness of this compound lies in its combination of hydrophobicity and high reactivity, making it particularly valuable for applications requiring durable and water-resistant materials .
Properties
CAS No. |
93859-04-2 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-dodecyl-2,4-diisocyanatobenzene |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(21-16-23)15-20(18)22-17-24/h13-15H,2-12H2,1H3 |
InChI Key |
GYNTWFAMMSEMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C=C(C=C1)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


